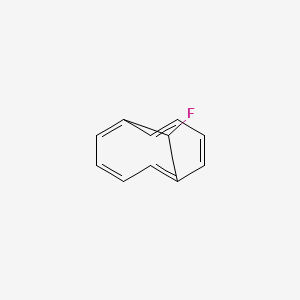
11-Fluoro-1,6-methano(10)annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Fluoro-1,6-methano(10)annulene is an aromatic hydrocarbon with the chemical formula C₁₁H₉F. This compound is a derivative of 1,6-methano(10)annulene, where one hydrogen atom is replaced by a fluorine atom. The structure of 1,6-methano(10)annulene is characterized by a bicyclic system with a transannular methylene bridge, making it a unique and stable aromatic compound .
Preparation Methods
The synthesis of 11-Fluoro-1,6-methano(10)annulene typically involves the following steps:
Birch Reduction: The process begins with the Birch reduction of naphthalene to produce isotetralin.
Dichlorocarbene Addition: Dichlorocarbene, generated in situ from chloroform and potassium tert-butoxide, is added to isotetralin to form a transannular cyclopropane ring.
Reduction: The chloride substituents are removed through a reduction process.
Chemical Reactions Analysis
11-Fluoro-1,6-methano(10)annulene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can influence the reactivity and regioselectivity of the reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
11-Fluoro-1,6-methano(10)annulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the effects of fluorine substitution on aromatic systems.
Material Science: The compound is explored for its potential use in the development of conductive polymers and organic semiconductors.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug design.
Mechanism of Action
The mechanism of action of 11-Fluoro-1,6-methano(10)annulene is primarily related to its aromatic nature. The compound’s stability and reactivity are influenced by the presence of the fluorine atom, which can affect the electron density distribution within the aromatic ring. This, in turn, impacts the compound’s interactions with other molecules and its overall chemical behavior .
Comparison with Similar Compounds
11-Fluoro-1,6-methano(10)annulene can be compared with other similar compounds, such as:
1,6-Methano(10)annulene: The parent compound without the fluorine substitution.
Cyclodecapentaene: A related annulene with a similar ring structure but without the methylene bridge.
1,5-Methano(10)annulene: Another derivative with a different substitution pattern
Properties
CAS No. |
71671-89-1 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
11-fluorobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H9F/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-8,11H |
InChI Key |
ZQBWKMKPICPJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC=CC(=C1)C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


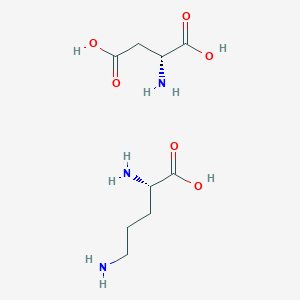
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
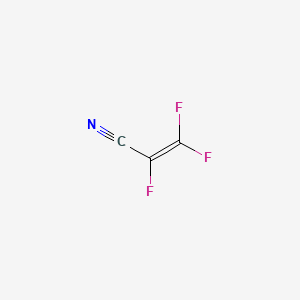
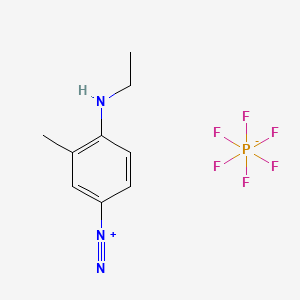
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
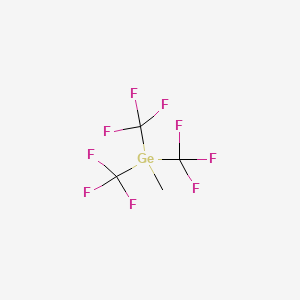
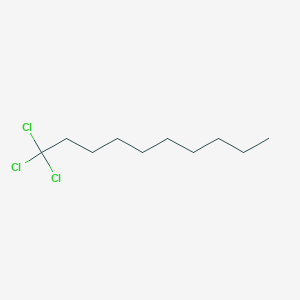
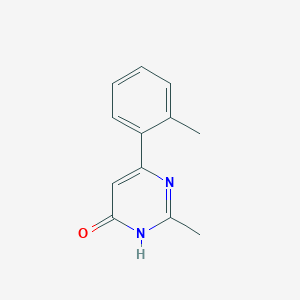
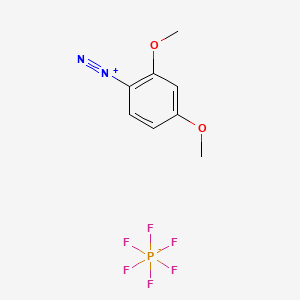
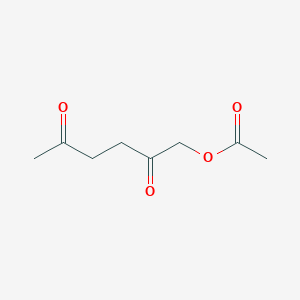
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
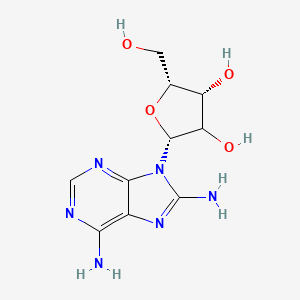
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
